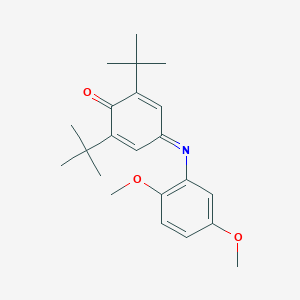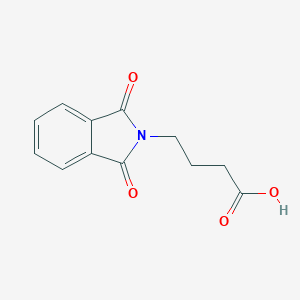
4-Phthalimidobutyric acid
Overview
Description
4-Phthalimidobutyric acid is an organic compound with the molecular formula C12H11NO4. It is a derivative of butyric acid, where the butyric acid moiety is linked to a phthalimide group. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phthalimidobutyric acid can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with gamma-aminobutyric acid (GABA) in the presence of a dehydrating agent such as acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Phthalimidobutyric acid undergoes various chemical reactions, including:
Hydrolysis: The phthalimide group can be hydrolyzed under acidic or basic conditions to yield gamma-aminobutyric acid and phthalic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Major Products Formed:
Hydrolysis: Gamma-aminobutyric acid and phthalic acid.
Reduction: The corresponding amine.
Esterification: Esters of this compound.
Scientific Research Applications
4-Phthalimidobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modulating biological pathways, particularly those involving gamma-aminobutyric acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 4-phthalimidobutyric acid involves its conversion to gamma-aminobutyric acid through hydrolysis. Gamma-aminobutyric acid is a neurotransmitter that plays a crucial role in the central nervous system by inhibiting neuronal excitability. The compound may also interact with other molecular targets and pathways, depending on its specific chemical modifications and applications .
Comparison with Similar Compounds
- N-Phthalyl-gamma-aminobutyric acid
- 4-Phenylbutyric acid
- 4-Phthalimidobutyric acid derivatives
Comparison: this compound is unique due to its specific structure, which combines the properties of phthalimide and butyric acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKSXJBFBVGLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185231 | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-75-4 | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHTHALIMIDOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM63TY4C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological activities investigated for 4-Phthalimidobutyric acid and its derivatives?
A1: Research primarily focuses on the anticonvulsant properties of this compound derivatives. Studies have explored their potential to protect against seizures induced by various methods, including subcutaneous metrazol (scMet) and maximal electroshock (MES) models [, ].
Q2: How does the structure of this compound derivatives relate to their anticonvulsant activity?
A2: Studies have shown that substituting the nitrogen atom of the amide group in this compound with various benzylamine derivatives influences the compounds' anticonvulsant activity [, ]. For instance, N-(4-Methoxybenzyl)-2-(4-phenylpiperazin-1-yl)-4-aminobutyric amide exhibited notable efficacy in both MES and scMet seizure models [].
Q3: What is the proposed mechanism of action for the anticonvulsant activity observed in some this compound derivatives?
A3: While the exact mechanism is still under investigation, research suggests a potential link between the anticonvulsant activity of certain derivatives and their interaction with voltage-sensitive calcium channels (VSCCs) []. Specifically, some derivatives demonstrated the ability to displace [3H]nitrendipine, a known VSCC ligand, from rat cortex binding sites []. This finding suggests that modulation of VSCC activity might contribute to the observed anticonvulsant effects.
Q4: Beyond anticonvulsant activity, have other pharmacological properties been explored for this compound derivatives?
A4: Yes, research has explored the antinociceptive (pain-relieving) properties of certain this compound derivatives [, ]. For example, benzamido-N-prop-2-ynyl-N-cyclopentyl-carboxamide, synthesized from this compound, exhibited significant antinociceptive activity in the acetic acid-induced writhing assay, comparable to indomethacin [].
Q5: Are there any studies investigating the potential toxicity of this compound or its derivatives?
A5: While the provided research papers mainly focus on synthesis and pharmacological evaluation, one study investigated the teratogenic activity of this compound []. Further research is necessary to fully elucidate the toxicological profile and potential long-term effects of this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
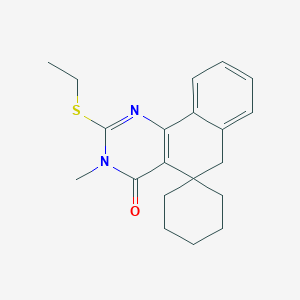
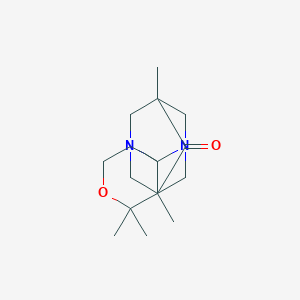
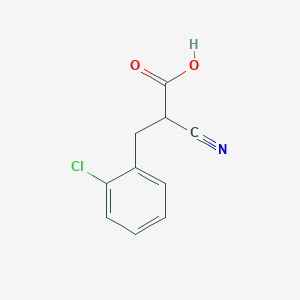
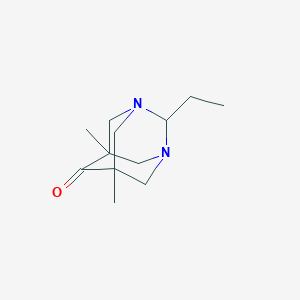
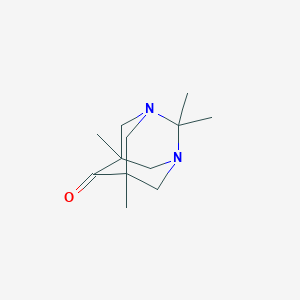

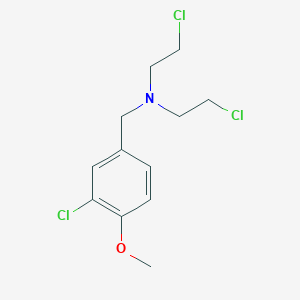
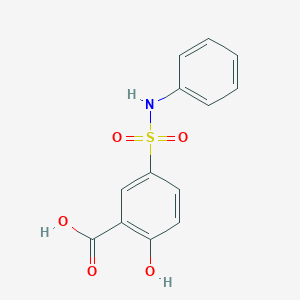
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
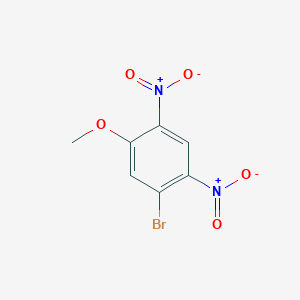
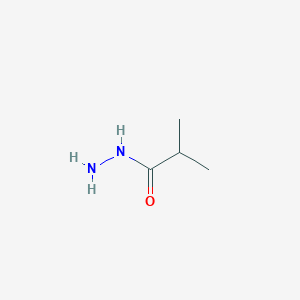
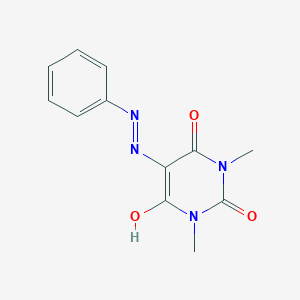
![1-(4-Methoxyphenyl)ethanone [1-(4-methoxyphenyl)ethylidene]hydrazone](/img/structure/B188463.png)
